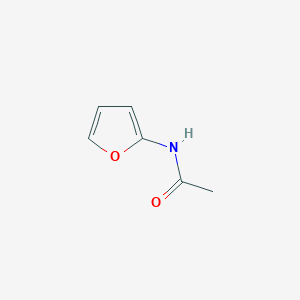

N-(furan-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKUXSNZBKDEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Furan Containing Amides in Synthetic Chemistry

Furan-containing amides are pivotal building blocks in contemporary synthetic chemistry due to their structural features and reactivity. mdpi.comnih.gov The furan (B31954) ring can be sourced from widely available and renewable resources like carbohydrates, making it an attractive, eco-friendly starting material for complex syntheses. mdpi.com This bio-based origin is a significant advantage in developing sustainable chemical processes. mdpi.com

The amide linkage within these molecules provides structural rigidity and is a key component in constructing larger, more complex architectures, including polymers like polyamides and polyesters. scielo.brresearchgate.net Researchers are actively exploring furan-based monomers for the creation of high-performance, bio-based polymers with novel properties. mdpi.comacs.org For instance, furan-based poly(ester amides) have been synthesized and shown to possess strong adhesive properties due to extensive hydrogen bonding, as well as unique aggregation-induced emission characteristics, making them suitable for applications like hot-melt adhesives and sensors for metal ions. acs.org

Furthermore, the furan-amide scaffold is a common feature in a variety of biologically active molecules. mdpi.com Scientists continue to be fascinated by the potential of these compounds, leading to research focused on discovering new synthetic methods and preparing analogs with potential pharmacological applications, including antimicrobial and anti-inflammatory agents. mdpi.comresearchgate.net The synthesis of hybrid molecules combining furan-2-carbonyl chloride with various amines has yielded compounds with promising anti-inflammatory and antioxidant activities. mdpi.com

Research Trajectories for Amide Derivatives

Acylation Reactions for Amide Bond Formationbenchchem.comscielo.brevitachem.com

The most common and direct method for synthesizing N-(furan-2-yl)acetamide is through the acylation of a furan-containing amine. scielo.brevitachem.com This involves the reaction of an amine with an acylating agent to form the amide linkage. scielo.br

Direct Acylation Proceduresscielo.br

Direct acylation involves the straightforward reaction between an amine, such as furfurylamine (B118560), and an acylating agent. scielo.brsemanticscholar.org This method is often preferred due to its simplicity and efficiency. For instance, the reaction of N-benzyl-1-(furan-2-yl)methanamine with an appropriate acylating agent directly yields the corresponding tertiary amide. scielo.br The process typically involves mixing the reactants, often with a catalyst or a base, and allowing the reaction to proceed to completion. scielo.brsemanticscholar.org

Acylating Agents and Reaction Conditionsscielo.br

A variety of acylating agents can be employed for the synthesis of this compound and its analogues. Acetic anhydride is a highly effective and commonly used reagent for this purpose. scielo.brsemanticscholar.org Other agents include acetyl chloride and acetic acid, although their reactivity and the resulting yields can vary. scielo.brsmolecule.com

The reaction conditions are critical for optimizing the yield and purity of the final product. evitachem.com These conditions include temperature, reaction time, and the choice of solvent. For example, a study on the synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide found that using acetic anhydride at room temperature resulted in a 97% yield in just 10 minutes. scielo.br In some cases, a catalyst such as zinc can be used to improve the atomic efficiency of the reaction, particularly when using acetic anhydride. scielo.br The use of a base, like triethylamine, is also common to neutralize the acidic byproduct formed during the reaction. semanticscholar.org

Table 1: Methodologies for the Acylation of N-benzyl-1-(furan-2-yl)methanamine scielo.br

| Methodology | Acylating Agent | Catalyst | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| M1 | Acetic Anhydride | None | Room Temp | 10 | 97 |

| M2 | Acetic Anhydride | None | - | - | ≥ 93 |

| M3 | Acetic Anhydride | None | - | - | ≥ 93 |

| M1 | Acetic Anhydride | Zinc | Room Temp | - | 46 |

| M2 | Acetic Anhydride | Zinc | - | - | 86 |

| M3 | Acetic Anhydride | Zinc | - | 10 | 95 |

Green Chemistry Approaches in Synthesisscielo.brrsc.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. rsc.orgscirp.org This includes using less hazardous reagents, minimizing waste, and employing milder reaction conditions. The direct reaction of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride, which proceeds quickly at room temperature with high yield, is an example of a green and convenient synthesis. scielo.br Furthermore, microwave-assisted synthesis under solvent-free conditions has been explored for preparing related heterocyclic compounds, offering a greener alternative to conventional heating methods. scirp.org The use of water as a solvent in multicomponent reactions also aligns with green chemistry principles. researchgate.net

Multicomponent Reaction Pathwayslongdom.orgresearchgate.netscispace.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like analogues of this compound in a single step from three or more starting materials. researchgate.netscispace.comnih.gov These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate molecular diversity. scispace.com

Betti Reaction Variantsosi.lvresearchgate.net

The Betti reaction is a classic multicomponent reaction that typically involves the condensation of a phenol, an aldehyde, and an amine to produce aminobenzylnaphthols. researchgate.netresearchgate.netrsc.org Variants of this reaction can be adapted to synthesize furan-containing analogues. For example, the condensation of 2-naphthol, furfural, and acetamide (B32628) in the presence of an acid catalyst like boric acid yields the Betti product N-[furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl]acetamide. osi.lvresearchgate.net This reaction showcases the versatility of the Betti reaction in incorporating a furan (B31954) moiety and an acetamide group into a more complex molecular scaffold.

Role of Catalysis in Multicomponent Synthesisscispace.comrsc.orgrsc.org

Catalysis plays a crucial role in facilitating multicomponent reactions for the synthesis of this compound analogues and other furan derivatives. scispace.comrsc.org Various catalysts, both homogeneous and heterogeneous, have been employed to improve reaction rates, yields, and selectivity. scispace.com For instance, iron(III) chloride (FeCl3) and methanesulfonic acid (MeSO3H) have been used to catalyze the conversion of arylglyoxals, cyclic dicarbonyl compounds, and phenols into diverse furan analogues. rsc.org The development of novel catalysts, such as magnetic carbon nanotube composites, is also a key area of research for promoting eco-friendly and efficient synthesis of heterocyclic compounds. nih.govrsc.org These catalysts can often be easily recovered and reused, further enhancing the sustainability of the synthetic process. nih.gov

Derivatization from Furan-2-carboxylic Acid Hydrazides

The synthesis of this compound and its analogues from furan-2-carboxylic acid hydrazide is a multi-step process that hinges on the classic Curtius rearrangement. nih.govwikipedia.org This reaction sequence transforms a carboxylic acid derivative, via an acyl azide (B81097) and an isocyanate intermediate, into a primary amine, which can then be acylated. nih.govorganic-chemistry.org

The general pathway involves two main stages:

Conversion of Furan-2-carboxylic Acid Hydrazide to Furfurylamine: Furan-2-carboxylic acid hydrazide is first treated with nitrous acid (HNO₂) to form the corresponding furan-2-carbonyl azide. nih.gov This acyl azide is typically not isolated due to its potentially explosive nature. durham.ac.uk Upon gentle heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas (N₂) to form 2-furanyl isocyanate. wikipedia.orgresearchgate.net This highly reactive isocyanate is then hydrolyzed, for instance by reaction with water, to yield an unstable carbamic acid which spontaneously decarboxylates to provide the primary amine, furfurylamine. wikipedia.orgorganic-chemistry.org

Acetylation of Furfurylamine: The resulting furfurylamine is then converted to the final product, this compound (or more precisely, N-furfurylacetamide), through standard N-acetylation procedures. This is typically achieved by reacting the amine with reagents such as acetyl chloride or acetic anhydride.

This synthetic approach is highly versatile, as the isocyanate intermediate generated during the Curtius rearrangement can be trapped with various nucleophiles, not just water. For example, reacting the isocyanate with an alcohol would yield a carbamate, while reaction with another amine would produce a urea (B33335) derivative. wikipedia.org Research has demonstrated the in-situ generation of furanyl isocyanate from furan-2-carbonyl azide, which can then be treated with organometallic reagents like Grignard reagents or cyanocuprates to furnish various 2-amido substituted furan systems. researchgate.net

While furan-2-carboxylic acid hydrazide is a common starting material for synthesizing various heterocyclic compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles, its use to produce this compound proceeds via this rearrangement pathway. evitachem.commdpi.com

Synthetic Routes Involving Cyanoacetamide Precursors

Cyanoacetamide and its derivatives are versatile building blocks in heterocyclic synthesis due to the reactivity of the cyano group and the active methylene (B1212753) group. nih.gov These precursors can be used to construct molecules that incorporate the this compound moiety.

A key analogue, 2-cyano-N-(furan-2-ylmethyl)acetamide, is synthesized through a straightforward, solvent-free reaction. This involves the fusion of furfurylamine with an excess of ethyl cyanoacetate (B8463686) at approximately 210°C. The excess ethyl cyanoacetate is subsequently removed under vacuum to yield the desired product. evitachem.com

Table 1: Synthesis of 2-Cyano-N-(furan-2-ylmethyl)acetamide

| Reactant 1 | Reactant 2 | Conditions | Product |

| Furfurylamine | Ethyl cyanoacetate | Fusion, ~210°C, 20 min | 2-Cyano-N-(furan-2-ylmethyl)acetamide |

This furan-containing cyanoacetamide can then be used to build more complex structures. For instance, it can undergo cyclocondensation with reagents like acetylacetone (B45752) or benzoylacetone (B1666692) to furnish pyridinone derivatives. evitachem.com Furthermore, it can be reacted with various aromatic aldehydes in the presence of a base like piperidine (B6355638) to produce (E)-2-cyano-3-(aryl)-N-(furan-2-ylmethyl)acrylamides. evitachem.com

Another strategy involves the reaction of a different cyanoacetamide precursor, such as 2-cyano-N-(5-methylthiazol-2-yl)acetamide, with furan-2-carbaldehyde. This condensation reaction, typically catalyzed by piperidine in refluxing ethanol, yields (E)-2-cyano-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)acrylamide, a molecule that incorporates both furan and thiazole (B1198619) rings.

Synthesis of Advanced Polyheterocyclic Structures Incorporating the this compound Moiety

The this compound scaffold serves as a fundamental component in the synthesis of more elaborate polyheterocyclic molecules. These advanced structures are often designed to explore structure-activity relationships in medicinal chemistry.

One notable example is the synthesis of complex β-lactam polyheterocycles. The precursor, N-(2-formylphenyl)-2-(furan-2-yl)acetamide, is prepared via a two-step process starting from 2-furanacetic acid. The acid is first activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with 2-{[(trimethylsilyl)oxy]methyl}aniline. The resulting intermediate is subjected to a Swern oxidation to unmask the aldehyde, yielding the target acetamide with a 57% yield over the two steps. vulcanchem.com This precursor then undergoes a photochemical intramolecular [2+2] cycloaddition, followed by ground-state reactions to generate novel and complex molecular architectures. vulcanchem.com

Table 2: Synthesis of Key Precursor for Polyheterocycle Synthesis

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-Furanacetic acid | i) CDI, DCM; ii) 2-{[(trimethylsilyl)oxy]methyl}aniline | 2-(Furan-2-yl)-N-(2-{[(trimethylsilyl)oxy]methyl}phenyl)acetamide | - |

| 2 | Crude product from Step 1 | Oxalyl chloride, DMSO, Et₃N, DCM | N-(2-formylphenyl)-2-(furan-2-yl)acetamide | 57% (over 2 steps) |

Another approach involves building a complex heterocyclic system first and then introducing the furan-containing amide. For example, the synthesis of N-(furan-2-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves the initial preparation of a 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole intermediate. This indole (B1671886) derivative is then N-alkylated with chloroacetamide, followed by an amide coupling reaction with furan-2-ylmethylamine (furfurylamine) to form the final, complex acetamide product. vulcanchem.com

Similarly, complex tetrahydroquinoline derivatives can be functionalized with a furan carboxamide group. A multi-component Povarov cycloaddition reaction can be used to create the core tetrahydroquinoline structure, which is then N-furoylated using furoyl chloride to attach the furan moiety, resulting in a complex polyheterocyclic system. nih.gov

Chemical Reactivity and Transformation Studies of N Furan 2 Yl Acetamide Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring

The furan ring in N-(furan-2-yl)acetamide derivatives is an electron-rich system, making it susceptible to electrophilic substitution reactions. derpharmachemica.com This reactivity allows for the introduction of various functional groups onto the furan moiety, enabling the synthesis of a wide range of derivatives. evitachem.com The specific position of substitution on the furan ring is influenced by the directing effects of the acetamido group and any other substituents present.

Conversely, nucleophilic substitution reactions on the furan ring are less common but can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups or through the formation of an intermediate that facilitates nucleophilic attack. The presence of a good leaving group on the furan ring is also a critical factor for successful nucleophilic substitution.

Reactions Involving the Amide Linkage

The amide linkage in this compound is a key functional group that can undergo a variety of transformations, providing a handle for further molecular elaboration. wikipedia.org

Hydrolytic Stability and Reactivity

The amide bond in this compound derivatives can be hydrolyzed under both acidic and alkaline conditions. evitachem.comevitachem.comevitachem.com Acid-catalyzed hydrolysis typically involves heating the amide with a dilute acid, such as hydrochloric acid, which acts as a catalyst for the reaction with water. libretexts.org This process yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline hydrolysis is achieved by heating the amide with a base like sodium hydroxide (B78521) solution. libretexts.org This reaction produces a carboxylate salt and ammonia (B1221849) gas. libretexts.org The relative stability of the amide bond to hydrolysis can be influenced by steric and electronic factors of neighboring groups. For instance, phenoxyacetamides tend to exhibit greater hydrolytic stability compared to direct acetamide-furan bonds, which may be more susceptible to enzymatic cleavage.

Table 1: Hydrolysis of this compound Derivatives

| Hydrolysis Condition | Reactants | Products | Reference |

|---|---|---|---|

| Acidic | This compound, Dilute Acid (e.g., HCl), Water | Furan-2-carboxylic acid, Ammonium salt | libretexts.org |

Functional Group Interconversions

The amide functionality of this compound serves as a versatile precursor for various functional group interconversions. wikipedia.org For example, the amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com Oxidation reactions can also be performed, although the furan ring itself is also susceptible to oxidation. smolecule.com

Furthermore, the amide can participate in substitution reactions where the acetamido group is replaced by other functional groups, expanding the synthetic utility of these compounds.

Cyclocondensation Reactions for Heterocyclic Annulation

This compound and its derivatives are valuable building blocks in the synthesis of fused heterocyclic systems through cyclocondensation reactions. researchgate.net These reactions involve the formation of a new ring fused to the existing furan or another part of the molecule.

Pyridinone Formation

Derivatives of this compound, particularly those containing a cyanoacetyl moiety, are key intermediates in the synthesis of pyridinone derivatives. For example, the cyclocondensation of 2-cyano-N-(furan-2-ylmethyl)acetamide with various 1,3-dicarbonyl compounds, such as acetylacetone (B45752), benzoylacetone (B1666692), or ethyl acetoacetate, in the presence of a base like piperidine (B6355638), yields the corresponding pyridinone derivatives. derpharmachemica.comresearchgate.net These reactions are crucial for constructing complex heterocyclic scaffolds. vulcanchem.com

Table 2: Synthesis of Pyridinone Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Cyano-N-(furan-2-ylmethyl)acetamide | Acetylacetone | Piperidine | 1-(Furan-2-ylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | derpharmachemica.com |

Chromene and Chromenopyridine Synthesis

This compound derivatives have also been utilized in the synthesis of chromene and chromenopyridine ring systems. The reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with salicylaldehyde (B1680747) can afford 2H-chromene-3-carboxamide derivatives, with the outcome being dependent on the specific reaction conditions. derpharmachemica.com These chromene derivatives can be further elaborated. For instance, reaction with malononitrile, ethyl cyanoacetate (B8463686), or cyanoacetamide can lead to the formation of chromenopyridine derivatives. derpharmachemica.comresearchgate.net

These synthetic strategies highlight the importance of this compound derivatives as versatile synthons for accessing a wide range of biologically relevant heterocyclic compounds. orientjchem.orgnih.gov

Thiazole-Acetamide Derivatives

The synthesis of molecules incorporating both a thiazole (B1198619) and an N-acetamide-substituted furan moiety represents an area of significant interest in medicinal chemistry. While direct transformation of the furan ring in this compound into a thiazole is not a commonly cited pathway, derivatives are often constructed by coupling furan-containing precursors with thiazole-acetamide backbones or vice versa. These synthetic strategies leverage the reactivity of both heterocyclic systems to create novel hybrid molecules.

One approach involves the reaction of a pre-formed thiazole-acetamide with a furan derivative. For instance, 2-cyano-N-(5-methylthiazol-2-yl)acetamide has been reacted with furan-2-carbaldehyde to yield the corresponding acrylamide (B121943) derivative, demonstrating the utility of the furan aldehyde group in extending the acetamide (B32628) side chain. chemrxiv.org

Another strategy involves building the thiazole ring onto a molecule that already contains the furan-acetamide structure or linking the two motifs. Research has described the synthesis of various thiazole-acetamide derivatives that incorporate a furan ring, highlighting the chemical compatibility and synthetic accessibility of these structures. nih.gov For example, compounds such as (E)-2-cyano-2-(4,5-dialkyl-3-phenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl) acetamide have been synthesized. nih.gov Similarly, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was synthesized via a Suzuki reaction, showcasing a method to link a furan-containing side chain to a thiazole core. semanticscholar.org

The renowned Hantzsch thiazole synthesis, which typically involves the reaction of α-halocarbonyl compounds with thioamides, remains a foundational method for creating the thiazole ring, which can then be further functionalized with furan-containing side chains. nih.govsci-hub.setandfonline.com

| Compound Name | Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| (2E)-2-Cyano-3-(furan-2-yl)-N-(5-methylthiazol-2-yl)acrylamide | 2-Cyano-N-(5-methylthiazol-2-yl)acetamide and Furan-2-carbaldehyde | Condensation reaction | chemrxiv.org |

| (E)-2-Cyano-2-(4,5-dialkyl-3-phenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl) acetamide | Not specified | General synthesis of thiazole-acetamide derivatives | nih.gov |

| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | 2-Amino-5-bromothiazole, 3-(Furan-2-yl)propanoic acid, 4-Fluorophenylboronic acid | Amide coupling followed by Suzuki reaction | semanticscholar.org |

Oxadiazole and Triazole Ring Formation

The furan nucleus present in this compound derivatives can be a key component in the synthesis of more complex heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. These transformations often involve the cyclization of intermediates derived from furan-2-carboxylic acid or furfural.

Oxadiazole Formation: The synthesis of furan-containing 1,3,4-oxadiazoles frequently starts from furan-2-carboxylic acid hydrazide. This key intermediate can be reacted with various reagents to form the oxadiazole ring. eco-vector.com For example, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized starting from furfural. nih.gov In this multi-step process, substituted benzaldehydes were first converted to 2-amino-5-(substituted-phenyl)-1,3,4-oxadiazoles. These oxadiazole amines were then reacted with furan-2-aldehyde (furfural) in the presence of sulfuric acid to yield the final methanimine (B1209239) products. nih.gov The study noted that electron-withdrawing groups on the phenyl ring resulted in higher yields. nih.gov

| Product (Fa-e) | Substituent (R) on Phenyl Ring | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Fa | -H | Reflux, 6-7 h | 65 |

| Fb | -Cl | Reflux, 6-7 h | 72 |

| Fc | -NO₂ | Reflux, 6-7 h | 75 |

| Fd | -OH | Reflux, 6-7 h | 62 |

| Fe | -OCH₃ | Reflux, 6-7 h | 60 |

Triazole Formation: Similarly, furan-containing 1,2,4-triazoles are accessible from furan-based starting materials. A notable synthetic route involves the alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. uran.uaneliti.com This triazole-thiol, which can be prepared from furan-2-carboxylic acid hydrazide, is reacted with N-aryl-substituted α-chloroacetamides in an alkaline ethanolic medium. uran.ua This S-alkylation reaction directly attaches the acetamide moiety to the triazole ring, yielding a series of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives. uran.uaneliti.com

Another synthetic design involves the construction of complex triazoles where a furan-2-ylmethyl group is attached to the N4 position of the triazole ring. nih.gov These syntheses demonstrate the modular nature of building such molecules, where the this compound motif is assembled from different starting components.

Rearrangement Reactions and Mechanistic Investigations

The furan ring is susceptible to fascinating rearrangement reactions, particularly under acidic conditions. These transformations allow for the conversion of the five-membered furan heterocycle into carbocyclic structures, providing access to valuable synthetic intermediates.

Carbo-Piancatelli Rearrangements

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopent-2-enones. wikipedia.org A variation, the carbo-Piancatelli rearrangement, involves an intramolecular carbon nucleophile attacking the furan ring, leading to the formation of a cyclopentenone fused to another ring system.

A significant and unexpected example of a carbo-Piancatelli rearrangement involving an this compound derivative was observed during a Betti reaction. osi.lvresearchgate.netdntb.gov.ua The condensation of 2-naphthol, furfural, and acetamide, catalyzed by boric acid, was intended to produce the Betti product, N-[furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl]acetamide. osi.lv This product is, in itself, a derivative of this compound.

However, alongside the expected Betti base, a novel dihydrocyclopenta[b]naphtho[1,2-d]furan derivative was isolated. osi.lv The formation of this spiro compound is the result of a rare secondary carbo-Piancatelli rearrangement.

Mechanistic Insight: The proposed mechanism begins with the formation of the Betti product. Under the acidic reaction conditions, the furan ring of this product is activated. The electron-rich naphthol ring then acts as an intramolecular carbon nucleophile, attacking the C5 position of the furan ring. This is followed by the characteristic ring-opening and 4π-electrocyclization cascade of the Piancatelli rearrangement, ultimately forming the new five-membered carbocyclic ring fused to the naphthofuran system. osi.lvresearchgate.net

| Reactants | Catalyst | Solvent | Conditions | Products |

|---|---|---|---|---|

| 2-Naphthol, Furfural, Acetamide | Boric Acid | Toluene | Reflux | N-[furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl]acetamide (Betti Product) |

| 10,10-dihydrocyclopenta[b]naphtho[1,2-d]furan derivative (Rearrangement Product) |

This discovery highlights the latent reactivity within this compound derivatives, where the furan ring can participate in complex cascade reactions to generate significant molecular complexity from simple starting materials.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of N-(furan-2-yl)acetamide in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural verification.

The ¹H NMR spectrum provides information on the number and type of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the acetamide's methyl (CH₃) and amide (NH) protons, the methylene (B1212753) (CH₂) linker, and the three non-equivalent protons of the furan (B31954) ring. The methyl protons typically appear as a sharp singlet, while the methylene protons present as a doublet due to coupling with the adjacent NH proton. The furan protons exhibit characteristic chemical shifts and coupling patterns (doublet, doublet of doublets, and triplet-like signals) that confirm the 2-substitution pattern.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, seven unique carbon signals are anticipated: one for the methyl group, one for the methylene linker, a downfield signal for the carbonyl carbon of the amide, and four signals for the carbons of the furan ring (two CH carbons and two quaternary carbons).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

| CH₃ (acetyl) | ~2.0 (singlet) | ~23 | Methyl group of the acetamide (B32628) moiety. |

| CH₂ (methylene) | ~4.3 (doublet) | ~36 | Methylene bridge connecting furan and nitrogen. |

| NH (amide) | ~6.0 (broad singlet) | - | Amide proton, often broad due to exchange. |

| H-5 (furan) | ~7.4 (multiplet) | ~142 | Furan proton adjacent to the oxygen atom. |

| H-3 (furan) | ~6.2 (multiplet) | ~107 | Furan proton adjacent to the methylene-substituted carbon. |

| H-4 (furan) | ~6.3 (multiplet) | ~110 | Central furan proton. |

| C=O (carbonyl) | - | ~170 | Carbonyl carbon of the amide group. |

| C-2 (furan) | - | ~152 | Furan carbon attached to the methylene group. |

| C-5 (furan) | - | ~142 | Furan carbon corresponding to H-5. |

| C-3 (furan) | - | ~107 | Furan carbon corresponding to H-3. |

| C-4 (furan) | - | ~110 | Furan carbon corresponding to H-4. |

| O (furan) | - | - | Oxygen heteroatom in the furan ring. |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates proton signals with their directly attached carbon atoms. columbia.edu For this compound, this would definitively link the proton signals for the methyl, methylene, and furan C-H groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. columbia.edu An edited HSQC or HSQC-DEPT experiment can further distinguish between CH, CH₂, and CH₃ groups by the phase of their cross-peaks. columbia.edu

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

A cross-peak between the methylene protons (CH₂) and the carbonyl carbon (C=O).

Correlations from the methylene protons to the C-2 and C-3 carbons of the furan ring.

A correlation between the methyl protons (CH₃) and the carbonyl carbon (C=O).

Correlations from the amide proton (NH) to the methylene carbon (CH₂) and the carbonyl carbon (C=O).

The amide bond (C-N) in this compound has a partial double bond character, which restricts free rotation. This can result in the existence of cis and trans conformers in solution. scielo.brresearchgate.net These two distinct spatial arrangements can often be observed in the NMR spectrum as two separate sets of signals, particularly at lower temperatures where their interchange becomes slow on the NMR timescale. scielo.bracs.org The relative intensity (integration) of the signals for each conformer allows for the determination of their population ratio in a given solvent. acs.org Nuclear Overhauser Effect (NOE) experiments can be used to definitively assign each set of signals to the correct conformer by observing through-space correlations between protons that are close to each other in a specific arrangement.

Two-Dimensional NMR (HSQC-DEPT, HMBC-DEPT)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. scielo.brresearchgate.net

For this compound, the key expected vibrational bands are:

N-H Stretching: A prominent band typically appears in the region of 3300-3100 cm⁻¹, characteristic of the secondary amide N-H group.

C-H Stretching: Signals for aromatic (furan) C-H stretching appear just above 3000 cm⁻¹, while aliphatic (methyl and methylene) C-H stretching signals are found just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and sharp absorption band, known as the Amide I band, is expected around 1650 cm⁻¹. scielo.br This is one of the most characteristic peaks for an amide.

N-H Bending (Amide II): The Amide II band, arising from a combination of N-H bending and C-N stretching, appears near 1550 cm⁻¹.

Furan Ring Vibrations: Multiple bands corresponding to C=C and C-O-C stretching within the furan ring are expected in the fingerprint region (1600-1000 cm⁻¹). scielo.br

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be useful for studying the symmetric vibrations of the furan ring. researchgate.net

Mass Spectrometry (GC/MS, HRMS, LC-MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. scielo.brresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound (C₇H₉NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition, a critical step in structure verification. epfl.ch

Analysis by Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 139. The electron ionization (EI) mass spectrum would also display a characteristic fragmentation pattern that helps to confirm the structure. scielo.br Key expected fragments include:

m/z 81: Loss of the acetamido group, resulting in the stable furfuryl cation ([C₅H₅O]⁺). This is often a prominent peak for furfuryl derivatives. scielo.br

m/z 96: Cleavage of the C-C bond between the carbonyl and methyl groups, leading to the [M-COCH₃]⁺ fragment.

m/z 43: A fragment corresponding to the acetyl cation ([CH₃CO]⁺). scielo.br

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional conformation of this compound in the crystalline state.

While specific crystallographic data for this compound is not widely published, studies on closely related structures, such as 2-cyano-N-(furan-2-ylmethyl)acetamide, provide valuable insights. researchgate.net In such structures, the furan ring is often found to be oriented nearly perpendicular to the plane of the acetamide group. researchgate.netnih.gov Furthermore, X-ray analysis would elucidate the intermolecular interactions that stabilize the crystal lattice, most notably hydrogen bonds. For this compound, a strong intermolecular hydrogen bond is expected between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of chains or dimeric motifs in the crystal packing. researchgate.netnih.gov

Hydrogen Bonding Networks

In the crystalline state of 2-cyano-N-(furan-2-ylmethyl)acetamide, the molecules are interconnected through a network of hydrogen bonds. nih.govresearchgate.net These interactions are crucial in stabilizing the crystal packing. The primary hydrogen bonding involves the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor, forming N—H···O interactions. Additionally, weaker C—H···O hydrogen bonds are observed. nih.govresearchgate.net

A notable feature of the hydrogen bonding in 2-cyano-N-(furan-2-ylmethyl)acetamide is the bifurcated acceptor role of the carbonyl oxygen atom (O2). This atom accepts hydrogen bonds from both the amide nitrogen (N1) and a carbon atom (C7), leading to the formation of C(4) chains along the a-axis of the crystal lattice. nih.govresearchgate.net This bifurcated interaction also results in the formation of an R¹₂(6) ring motif. researchgate.net

The geometry of these hydrogen bonds in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide is detailed in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O2 | 0.86 | 2.06 | 2.919 (2) | 175 |

| C7-H7A···O2 | 0.97 | 2.52 | 3.193 (3) | 126 |

| C4-H4A···O1 | 0.93 | 2.58 | 3.428 (3) | 152 |

| Data corresponds to the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. nih.gov |

Molecular Conformation in the Crystal Lattice

The three-dimensional arrangement of atoms in 2-cyano-N-(furan-2-ylmethyl)acetamide reveals a distinct Z-shaped conformation in the solid state. researchgate.net A key feature of its molecular structure is the relative orientation of the furan ring and the acetamide group. The furan ring is nearly perpendicular to the mean plane of the acetamide moiety, with a dihedral angle of 76.7 (1)°. nih.govresearchgate.net

The table below presents selected bond lengths and torsion angles that define the molecular conformation of 2-cyano-N-(furan-2-ylmethyl)acetamide.

| Parameter | Value (Å or °) |

| Selected Bond Lengths (Å) | |

| O1-C1 | 1.365 (3) |

| O1-C4 | 1.371 (3) |

| N1-C5 | 1.449 (3) |

| N1-C6 | 1.336 (3) |

| O2-C6 | 1.233 (2) |

| **Selected Torsion Angles (°) ** | |

| C4-C1-C5-N1 | -173.0 (2) |

| C2-C1-C5-N1 | 8.3 (3) |

| C6-N1-C5-C1 | -91.2 (2) |

| C5-N1-C6-O2 | -2.6 (3) |

| C5-N1-C6-C7 | 176.65 (19) |

| Data corresponds to the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of furan-acetamide systems. It offers a balance between computational cost and accuracy, making it suitable for detailed molecular analysis.

The amide bond within N-(furan-2-yl)acetamide possesses a partial double bond character due to the delocalization of the nitrogen atom's lone pair of electrons. scielo.br This characteristic restricts rotation around the C-N bond, leading to the existence of cis and trans rotamers (also referred to as Z and E isomers, respectively). scielo.br The energy difference between these forms is typically small, ranging from 0.5 to 4.0 kcal/mol, but the rotational barrier is relatively high (15-23 kcal/mol), resulting in a slow interconversion at room temperature. scielo.br

In a detailed computational study on the closely related N-benzyl-N-(furan-2-yl)acetamide, DFT calculations were employed to explore its conformational space. scielo.brresearchgate.net The investigation predicted the existence of nine stable conformations, comprising four Z (trans) and five E (cis) structures. scielo.brresearchgate.net This highlights the complex potential energy surface that can arise from the rotational possibilities within such molecules. Theoretical calculations on platinum complexes have also shown that DFT can effectively determine the relative stability of cis and trans isomers, which in some cases are nearly isoenergetic. nih.gov For N-acetyl-d-glucosamine, another molecule with an acetamide (B32628) group, the trans conformer is overwhelmingly dominant (>98%) in aqueous solution. nih.gov

DFT calculations are instrumental in determining the optimized, lowest-energy geometry of a molecule. These theoretical structures provide data on bond lengths, bond angles, and dihedral angles. dergipark.org.tr For instance, in a study on carmustine, DFT calculations at the B3LYP/6-311++G level estimated C-N bond lengths to be between 1.439 to 1.477 Å. dergipark.org.tr

Once the geometry is optimized, vibrational frequencies can be computed. researchgate.net These calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, or rocking of bonds. scielo.brscience.gov This correlative approach validates both the theoretical model and the interpretation of experimental spectra. Studies on N-benzyl-N-(furan-2-yl)acetamide have utilized this combined experimental and theoretical approach for its structural characterization. scielo.brresearchgate.net

DFT is a powerful tool for predicting Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C chemical shifts. researchgate.net These predicted values can then be correlated with experimental NMR data to aid in structure elucidation and conformational analysis. researchgate.net

For N-benzyl-N-(furan-2-yl)acetamide, a strong correlation was found between the experimental NMR shifts and the calculated values, particularly when accounting for the conformational equilibria present in solution. scielo.brresearchgate.netresearchgate.net The study found that the B3LYP functional combined with the aug-cc-pVDZ basis set yielded the best agreement for ¹³C NMR shifts, while the B3LYP/aug-cc-pVDZ method was most accurate for the methyl and methylene (B1212753) protons in the ¹H NMR spectrum. scielo.br This demonstrates the predictive power of DFT in reproducing experimental spectroscopic data.

Optimized Geometries and Molecular Vibrational Analysis

Quantum Chemical Modeling and Reactive Site Identification (HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG)

Beyond structural properties, quantum chemical models are used to understand the electronic behavior and reactivity of this compound.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the molecule's surface. It is used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.nettandfonline.com

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) : NBO analysis provides a detailed description of charge delocalization, intramolecular and intermolecular interactions, and hyperconjugative effects that contribute to molecular stability. researchgate.nettandfonline.com NPA is used to calculate the distribution of atomic charges within the molecule. tandfonline.com

Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) : These are methods for topological analysis of the electron density. tandfonline.com ELF and LOL help in visualizing and understanding the nature of chemical bonds and lone pairs. tandfonline.com RDG analysis is particularly useful for identifying and characterizing weak, non-covalent interactions within the molecule. tandfonline.com

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). researchgate.net This technique is crucial in drug design for screening virtual libraries of compounds against a biological target.

Studies on derivatives of N-benzylacetamide have utilized molecular docking to explore their potential as inhibitors of specific enzymes. researchgate.net In one such study, 118 newly designed N-benzylacetamide derivatives, using a furan-containing acetamide as a template, were docked with γ-amino butyrate-aminotransferase (GABA_AT), a target for anticonvulsant agents. researchgate.net Similarly, other studies have docked various acyl compounds, including furan (B31954) derivatives, against targets like HIV-1 protease to assess their potential as antiviral agents. laurinpublishers.com

The output of a molecular docking simulation includes a binding affinity score, typically in kcal/mol, which estimates the strength of the protein-ligand interaction. nih.gov A more negative score indicates a stronger predicted binding. Beyond this score, the analysis reveals the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For the N-benzylacetamide derivatives docked against GABA_AT, the binding affinities were found to be comparable to known inhibitors, suggesting they could have potential inhibitory activity. researchgate.net In another study involving triazole-coupled acetamides, docking results against protein kinase B were used to evaluate hydrophobic contacts and hydrogen bonding within the receptor's binding pocket, confirming the potential of the acetamide scaffold to interact effectively with the target. nih.gov

Binding Affinity and Mechanistic Predictions with Biological Targets

Computational studies, including molecular docking, have been employed to predict the binding affinity and elucidate the potential mechanisms of action of this compound and its derivatives with various biological targets. These investigations suggest that the furan ring, acetamide linker, and associated substituents play crucial roles in molecular interactions.

The furan moiety is often implicated in significant biological interactions. The oxygen atom within the furan ring can act as a hydrogen bond acceptor, potentially interacting with residues in the ATP-binding cleft of kinases. vulcanchem.com Furthermore, the aromatic nature of the furan ring allows for π-π stacking interactions with aromatic residues in the binding sites of enzymes and receptors, which can be crucial for binding affinity and specificity. evitachem.comvulcanchem.com In some derivatives, the furan ring is predicted to undergo oxidation mediated by cytochrome P450, which is a critical aspect of its metabolic stability and potential reactivity. vulcanchem.com

Putative mechanisms often involve the modulation of enzyme activity or signal transduction pathways. evitachem.com For example, compounds incorporating the this compound structure have been proposed to target enzymes involved in cancer pathways or microbial metabolism through competitive or non-competitive inhibition. evitachem.com Theoretical predictions for a derivative containing an indole-oxadiazole-acetamide structure suggest a potential IC₅₀ value of 0.87 μM against COX-2. vulcanchem.com

Table 1: Predicted Interactions and Biological Targets for this compound Derivatives

| Structural Moiety | Predicted Interaction Type | Potential Biological Target(s) | Reference(s) |

|---|---|---|---|

| Furan Ring | Hydrogen Bonding, π-π Stacking, Metabolic Oxidation | Kinases, Receptors, Cytochrome P450 | vulcanchem.comevitachem.comvulcanchem.com |

| Acetamide Linker | Hydrogen Bonding | Enzymes, Receptors | vulcanchem.com |

| Indole-Oxadiazole Moiety | Hydrophobic Interactions, Chelation | Cyclooxygenase-2 (COX-2), Phosphodiesterase 4 (PDE4) | vulcanchem.com |

Spectroscopic-Structure Activity Relationship (S-SAR) Analysis

Spectroscopic-Structure Activity Relationship (S-SAR) analysis is a computational technique that correlates spectroscopic data with the biological activity of a series of compounds. This approach aims to build predictive models based on the principle that the structural and electronic features captured by spectroscopy are directly related to a molecule's interaction with a biological target.

For derivatives of this compound, S-SAR studies have been utilized to predict anticonvulsant activity. nih.gov In one such Quantitative Structure-Activity Relationship (QSAR) study that aligns with S-SAR principles, the anticonvulsant activity (measured as ED₅₀) of a series of open-chain enaminones, including furan-containing acetamides, was modeled. nih.gov The models developed help in understanding how structural modifications influence biological outcomes.

A key aspect of S-SAR is the detailed conformational analysis of the molecule in solution, often achieved by combining NMR spectroscopy with theoretical calculations like Density Functional Theory (DFT). researchgate.netsbq.org.br For the related compound N-benzyl-N-(furan-2-ylmethyl)acetamide, ¹H and ¹³C NMR spectra revealed a hindered cis(E)-trans(Z) rotational equilibrium around the amide bond in solution. researchgate.netsbq.org.br DFT calculations predicted several stable conformations, and the calculated chemical shifts for the most abundant rotamers showed good agreement with the experimental NMR data. researchgate.net This type of analysis is fundamental to S-SAR as the biological activity of a flexible molecule is dependent on the specific conformation it adopts when binding to a receptor.

The relationship between structure and activity is further elucidated by examining how substitutions on the core this compound structure affect its properties and biological efficacy. For example, the introduction of halogen atoms can significantly increase anticancer activity, likely by forming "halogen bonds" that improve binding affinity. mdpi.com Conversely, the presence of certain bulky groups can be detrimental to activity, suggesting steric limitations at the target site. vulcanchem.commdpi.com S-SAR models can quantify these effects by correlating changes in spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) with observed changes in biological activity.

Table 2: Experimental and Predicted Anticonvulsant Activity for this compound Derivatives

| Compound | Experimental ED₅₀ (mg/kg) | Predicted Log₁₀ ED₅₀ | Reference(s) |

|---|---|---|---|

| 2-acetamido-N-(2-fluorobenzyl)-2-(furan-2-yl)acetamide | 39.99 | 1.123 | nih.gov |

| 2-acetamido-N-(3-fluorobenzyl)-2-(furan-2-yl)acetamide | 13.27 | 1.103 | nih.gov |

Mechanistic Insights into Biological Interactions in Vitro/cellular Models

Antimicrobial Activity Studies (in vitro)

The furan (B31954) ring is a key structural motif found in many compounds with a broad spectrum of pharmacological properties, including antimicrobial effects. derpharmachemica.comijabbr.com Derivatives of N-(furan-2-yl)acetamide have been a subject of interest in the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. derpharmachemica.com

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain furan derivatives have shown superior antibacterial activity against various bacterial strains, in some cases exceeding the efficacy of established antibiotics like streptomycin (B1217042) and tetracycline. ijabbr.com

Some furan-containing compounds have exhibited significant action against both Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium), indicating a broad spectrum of activity. ijabbr.com Specifically, novel oxazolidinone derivatives incorporating a nitrofuran moiety, such as (S)-N-[3-{3-fluoro-4-[4-[3-(5-nitrofuran-2-yl)-acryloyl]-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-yl-methyl] acetamide (B32628), have displayed superior antibacterial activities compared to linezolid (B1675486) and were also effective against linezolid-resistant Staphylococcus aureus strains. nih.gov

Furthermore, aminomethyl derivatives of some heterocyclic compounds, which can be conceptually related to modifications of the acetamide group, have also shown antibacterial activities. ptfarm.pl The evaluation of newly synthesized pyridinone derivatives, obtained from the cyclocondensation of 2-cyano-N-(furan-2-ylmethyl)acetamide, has also been a focus of antimicrobial research. derpharmachemica.com

Table 1: Examples of this compound Derivatives and Their Antibacterial Activity

| Compound/Derivative | Bacterial Strain(s) | Observed Effect |

|---|---|---|

| (S)-N-[3-{3-fluoro-4-[4-[3-(5-nitrofuran-2-yl)-acryloyl]-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-yl-methyl] acetamide | Staphylococcus aureus (including linezolid-resistant strains) | Superior activity compared to linezolid nih.gov |

| Furan derivatives | Escherichia coli, Proteus vulgaris | Superior antibacterial activity ijabbr.com |

| ARY furan derivative | Escherichia coli, Staphylococcus aureus | Significant action against both Gram-positive and Gram-negative bacteria ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Antibacterial activity observed ijabbr.com |

In addition to their antibacterial properties, this compound derivatives have been investigated for their potential as antifungal agents. The furan and nitrofuran structures have a history of being active components in the development of new antifungal compounds. uio.no

Studies have shown that certain derivatives exhibit moderate to significant in vitro antifungal activities. For example, some 2-[5-(furan-2-ylmethyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-(aryl)acetamide derivatives showed moderate activity against Candida albicans and Candida parapsilosis. uio.noresearchgate.net Similarly, other heterocyclic compounds derived from this compound have been tested against various fungal strains, with some showing activity comparable to standard antifungal drugs like ketoconazole (B1673606). dergipark.org.tr For instance, 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives were as effective as ketoconazole against T. harzianum, A. ochraceus, and C. albicans. dergipark.org.tr

The synthesis of novel compounds containing both a 1,2,4-triazole (B32235) and a furan moiety has also been a strategy to develop new antifungal agents. researchgate.net Research has shown that some of these hybrid molecules exhibit prominent activity against fungal species like C. albicans and S. cerevisiae. researchgate.net

Table 2: Examples of this compound Derivatives and Their Antifungal Activity

| Compound/Derivative | Fungal Strain(s) | Observed Effect |

|---|---|---|

| 2-[5-(Furan-2-ylmethyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-(aryl)acetamide derivatives (e.g., 5h) | Candida albicans, Candida parapsilosis | Moderate in vitro antifungal activity uio.noresearchgate.net |

| 2-Arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives | T. harzianum, A. ochraceus, C. albicans, F. solani, F. moniliforme, F. culmorum | As effective as or more effective than ketoconazole against various fungi dergipark.org.tr |

| 3-(1-Methyl-2-pyrrolylmethyl)-4-phenyl-5-(4-chlorophenylcarbamoylmethylthio)-1,2,4-triazole | C. albicans, S. cerevisiae | Prominent antifungal activity researchgate.net |

Inhibition of Bacterial Strains (Gram-negative and Gram-positive)

Anticancer and Cytotoxic Activity Evaluation (in vitro/cellular assays)

The search for novel anticancer agents has led to the exploration of a wide variety of chemical scaffolds, including those based on this compound. In vitro and cellular assays are fundamental in the initial stages of this research, providing a means to assess the cytotoxic effects of these compounds on cancer cells and to begin unraveling their mechanisms of action.

Derivatives of this compound have demonstrated cytotoxic activity against a range of human cancer cell lines. For instance, derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)-acetamide have shown selective and effective antitumor action against a lymphoblastic leukemia cell line (CCRF-CEM) and a spontaneously remission leukemia cell line (SR). researchgate.net

Furthermore, furan-containing compounds have been investigated for their potential against central nervous system (CNS) cancer. The human neuroblastoma cell line (SY5Y) has been used to evaluate the cytotoxicity of certain furan derivatives. tandfonline.com Other studies have shown that furan-based compounds can inhibit the proliferation of various cancer cell lines, including those from breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). rsc.org

Table 3: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)-acetamide | CCRF-CEM (lymphoblastic leukemia), SR (leukemia) | Selective and effective antitumor action researchgate.net |

| N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer) | Significant anticancer properties with IC50 values in the low micromolar range |

| Thiazolidine-2,4-diones bearing furan rings | HepG2 (liver cancer), A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer) | Furan-containing compounds exhibited higher anticancer activities than thiophene (B33073) analogues rsc.org |

A crucial aspect of anticancer drug discovery is understanding how a compound induces cancer cell death. For this compound derivatives, several studies have pointed towards the induction of apoptosis (programmed cell death) and disruption of the cell cycle as key mechanisms.

For example, certain furan-based derivatives have been shown to cause cell cycle arrest in the G2/M phase. researchgate.net This disruption of the normal cell division process can trigger apoptosis. Evidence for apoptosis induction includes the accumulation of cells in the pre-G1 phase and positive staining with Annexin V, which indicates the externalization of phosphatidylserine, an early marker of apoptosis. researchgate.net

The intrinsic mitochondrial pathway of apoptosis has also been implicated. This is supported by findings that show an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2 in cancer cells treated with certain furan derivatives. researchgate.net Furthermore, some acetamide derivatives have been shown to enhance the apoptotic effects of other anticancer drugs by increasing the expression of Bax and activating the caspase cascade. nih.gov

The biological activity of this compound derivatives stems from their interaction with specific molecular targets within the cell. One of the most well-documented targets for furan-containing anticancer compounds is tubulin. researchgate.net Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Several furan-based compounds have been identified as inhibitors of tubulin polymerization. vulcanchem.comresearchgate.netnih.gov By binding to tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis. researchgate.netnih.gov Some derivatives have been shown to bind to the colchicine (B1669291) binding site on tubulin. nih.gov

In addition to tubulin, other potential molecular targets include nucleic acids and various proteins. Naphthalene-containing compounds, which can be conceptually related to derivatives with extended aromatic systems, are known to intercalate with DNA. vulcanchem.com Furthermore, molecular docking studies have suggested potential interactions with key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and PI3K. vulcanchem.com The furan ring itself can contribute to π-π stacking interactions with cellular targets, modulating the compound's binding affinity. vulcanchem.com

Mechanisms of Cell Death (e.g., Apoptosis Induction, Cell Cycle Disruption)

Enzyme Inhibition Studies (in vitro)

The interaction of this compound and its derivatives with various enzymes has been a subject of in vitro studies, revealing potential inhibitory activities across several classes of enzymes. These investigations provide mechanistic insights into how this chemical scaffold can modulate biological processes at the molecular level.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

While direct studies on this compound as an inhibitor of SARS-CoV-2 main protease (Mpro) are not extensively documented, research into related structures provides context for potential interactions. The main protease is a critical enzyme for viral replication, making it a key target for antiviral drug development. nih.govacs.org Covalent inhibitors often target the catalytic cysteine (Cys145) in the Mpro active site. acs.org

Research on various covalent inhibitors has highlighted the importance of specific electrophilic "warheads" that react with the catalytic cysteine. nih.gov For instance, α-ketoamides have been widely used to develop potent SARS-CoV-2 Mpro inhibitors. acs.org Although no specific this compound derivatives have been prominently identified as lead compounds for Mpro inhibition in the reviewed literature, the acetamide functionality is present in some complex inhibitors under investigation. For example, an N-benzoimidazol-1-yl-acetamide series was identified as a hit in screening for Mpro inhibitors, with one compound showing an IC50 of 22.6 uM. nih.gov Another study identified a potent inhibitor containing a complex acetamide structure, (R)-2-chloro-2-fluoro-N-((R)-2-[(3-fluorophenethyl)amino]-2-oxo-1-(pyrimidin-5-yl)ethyl)-N-[4-(pentafluoro-lamda6-sulfaneyl)phenyl]acetamide, highlighting the compatibility of the acetamide moiety in Mpro inhibitor design. acs.org

These findings suggest that while the this compound scaffold itself is not a primary focus, the acetamide group can be a component of more complex molecules designed to inhibit viral proteases like SARS-CoV-2 Mpro.

Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov In vitro studies have shown that furan-containing compounds can be effective inhibitors of VEGFR-2.

Docking studies have suggested that the acetamide linker can occupy the same groove as the urea (B33335) linker of the known VEGFR-2 inhibitor sorafenib, indicating its potential importance for high affinity. nih.gov Furthermore, the presence of a furan ring in derivatives has been associated with a stronger affinity for VEGFR-2 compared to thiophene rings. nih.gov

Several complex derivatives incorporating the furan and acetamide moieties have been synthesized and evaluated for their VEGFR-2 inhibitory activity. For instance, a series of curcumin-based analogues including 2-((3E,5E)-3,5-Bis((furan-2-yl)methylene)-4-oxopiperidin-1-yl)-N-(4-chlorophenyl)acetamide (2b) were designed as potential VEGFR2 inhibitors. nih.gov Another study developed 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, with some compounds showing potent VEGFR-2 inhibition. rsc.org

The following table summarizes the VEGFR-2 inhibitory activity of selected furan-containing compounds.

| Compound | Target | IC50 (µM) | Source |

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivative 24 | VEGFR-2 | 0.0468 | rsc.org |

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivative 25 | VEGFR-2 | 0.0511 | rsc.org |

| Quinoxaline derivative 11 | VEGFR-2 | 0.192 | dovepress.com |

| Quinoxaline derivative 10e | VEGFR-2 | 0.241 | dovepress.com |

| Quinoxaline derivative 13a | VEGFR-2 | 0.258 | dovepress.com |

| Sorafenib (Reference) | VEGFR-2 | 0.082 | dovepress.com |

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivative 24 | VEGFR-2 | 0.0468 | rsc.org |

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivative 25 | VEGFR-2 | 0.0511 | rsc.org |

| Quinoxaline derivative 11 | VEGFR-2 | 0.192 | dovepress.com |

| Quinoxaline derivative 10e | VEGFR-2 | 0.241 | dovepress.com |

| Quinoxaline derivative 13a | VEGFR-2 | 0.258 | dovepress.com |

| Sorafenib (Reference) | VEGFR-2 | 0.082 | dovepress.com |

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. nih.gov Sirtuin 2 (SIRT2) has emerged as a therapeutic target for neurodegenerative diseases and cancer. nih.gov Research has explored furan-containing molecules as potential SIRT2 inhibitors.

While direct studies on this compound are scarce, the investigation of structurally similar compounds provides valuable insights. For example, a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were synthesized and evaluated for their SIRT2 inhibitory activity. nih.gov One compound from this series demonstrated potent inhibition of SIRT2 with an IC50 value of 2.47 µM, which was more potent than the reference inhibitor AGK2 (IC50 = 17.75 µM). nih.gov Molecular docking studies indicated that this compound fits well into an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov

Furthermore, N-(3-(phenoxymethyl)phenyl)acetamide derivatives have been identified as selective SIRT2 inhibitors, highlighting the relevance of the acetamide scaffold in the design of sirtuin inhibitors. nih.gov Another study on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives identified a potent SIRT2 inhibitor with an IC50 of 42 nM. researchgate.net

The inhibitory activities of selected furan-containing and acetamide-containing compounds against sirtuins are presented in the table below.

| Compound | Target | IC50 (µM) | Source |

| (5-phenylfuran-2-yl)methanamine derivative 25 | SIRT2 | 2.47 | nih.govresearchgate.net |

| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative 28e | SIRT2 | 0.042 | researchgate.net |

| AGK2 (Reference) | SIRT2 | 17.75 | nih.govresearchgate.net |

| Salermide | SIRT1 | 42.8 | nih.gov |

| Salermide | SIRT2 | 25.0 | nih.gov |

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| (5-phenylfuran-2-yl)methanamine derivative 25 | SIRT2 | 2.47 | nih.govresearchgate.net |

| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative 28e | SIRT2 | 0.042 | researchgate.net |

| AGK2 (Reference) | SIRT2 | 17.75 | nih.govresearchgate.net |

| Salermide | SIRT1 | 42.8 | nih.gov |

| Salermide | SIRT2 | 25.0 | nih.gov |

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a critical role in cellular regulation. mdpi.com Inhibition of the proteasome is a validated therapeutic strategy, particularly in oncology. A study investigating new inhibitors of the immunoproteasome, a specialized form of the proteasome, evaluated a derivative containing both furan and acetamide moieties: 2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide. mdpi.com This compound was tested for its ability to inhibit the β1i and β5i catalytic subunits of the 20S immunoproteasome. mdpi.com The study determined the dissociation constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. mdpi.com

Additionally, a separate line of research focused on designing a novel class of furan-based molecules as potential 20S proteasome inhibitors, indicating the interest in this scaffold for targeting the proteasome. nih.gov

The inhibitory potencies of the furan-acetamide derivative against the immunoproteasome subunits are shown below.

| Compound | Target | Ki (µM) | Source |

| 2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide | β1i | 12.53 ± 0.18 | mdpi.com |

| 2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide | β5i | 31.95 ± 0.81 | mdpi.com |

| Compound | Target | Ki (µM) | Source |

|---|---|---|---|

| 2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide | β1i | 12.53 ± 0.18 | mdpi.com |

| 2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide | β5i | 31.95 ± 0.81 | mdpi.com |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these pathogens. researchgate.net Furan-containing compounds have been investigated as potential urease inhibitors.

A study on a series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to different cyclohexyl-2-(phenylamino)acetamides revealed good inhibitory potential against urease, with IC50 values in the micromolar range. researchgate.net The most active compound in this series, featuring a thiophene substituent, had an IC50 of 0.94 µM and was found to be a non-competitive inhibitor. researchgate.net Another study reported that a hydrazone derivative containing a furan-2-yl moiety exhibited potent urease inhibition with an IC50 value of 2.90 ± 0.11 μg/mL. acs.org

The table below summarizes the urease inhibitory activity of various furan-containing derivatives.

| Compound | Target | IC50 (µM) | Source |

| 5-nitrofuran-2-yl-thiadiazole-cyclohexyl-2-(phenylamino)acetamide derivative 8g (thiophene substituent) | Urease | 0.94 | researchgate.net |

| Furan-2-yl hydrazone derivative | Urease | 2.90 ± 0.11 (µg/mL) | acs.org |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one 4h | Urease | 16.13 ± 2.45 | nih.gov |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 4s | Urease | 18.75 ± 0.85 | nih.gov |

| Thiourea (Reference) | Urease | 22.50 | researchgate.net |

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| 5-nitrofuran-2-yl-thiadiazole-cyclohexyl-2-(phenylamino)acetamide derivative 8g (thiophene substituent) | Urease | 0.94 | researchgate.net |

| Furan-2-yl hydrazone derivative | Urease | 2.90 ± 0.11 (µg/mL) | acs.org |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one 4h | Urease | 16.13 ± 2.45 | nih.gov |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 4s | Urease | 18.75 ± 0.85 | nih.gov |

| Thiourea (Reference) | Urease | 22.50 | researchgate.net |

Neuroprotection Studies (in vitro)

In vitro studies have explored the neuroprotective potential of compounds containing the furan-acetamide scaffold. Neuroprotection is a critical therapeutic goal for a range of neurological disorders characterized by neuronal cell death.

One study synthesized a series of 2,2-dimethylbenzopyran derivatives and evaluated their neuroprotective effects. nih.gov Among these, the compound (E)-N-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-3-(furan-2-yl)acrylamide (BA-10), which possesses a furan ring and an acrylamide (B121943) group structurally related to acetamide, was investigated. However, this particular compound was found to have lost its neuroprotective effect in the assay. nih.gov In contrast, a related series of compounds where the functional group was reversed did show a significant increase in the survival rate of neurons in an oxygen-glucose deprivation model. nih.gov

Another area of research involves the design of multi-target-directed ligands for Alzheimer's disease. In this context, hesperetin (B1673127) derivatives were synthesized, including N-Furan-2-ylmethyl-2-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yloxy]acetamide (4t). mdpi.com These compounds were evaluated for various activities relevant to Alzheimer's pathology, such as cholinesterase inhibition and neuroprotection against H2O2-induced cell death in PC12 neurons. mdpi.com

The investigation of aminopyrazole derivatives has also touched upon neuroprotective properties. globalresearchonline.net While not directly involving this compound, this research highlights the broad interest in heterocyclic compounds for treating neurodegenerative conditions.

Antiprotozoal Activity Research

The furan nucleus is a well-established scaffold in the development of therapeutic agents, including those with antiprotozoal properties. ijabbr.com Its presence in drugs like diloxanide (B1670642) furoate, used for treating amebiasis, and nifurtimox (B1683997), a 5-nitrofuran derivative used against Chagas disease and sleeping sickness, underscores the importance of this heterocyclic ring in antiprotozoal chemotherapy. ijabbr.comresearchgate.netnih.gov Research has actively explored derivatives of the core this compound structure to develop new and more potent agents against various protozoan parasites.

A significant area of investigation involves 5-nitrofuran derivatives, inspired by the activity of nifurtimox. acs.org A study focused on a series of novel 5-nitro-2-furancarboxylamides revealed potent trypanocidal activity against the bloodstream form of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org Several of these synthetic analogues demonstrated activity that was orders of magnitude greater than nifurtimox itself. acs.org For instance, the analogue designated 22s exhibited an EC₅₀ value of 2.4 nM, which is approximately 1,000-fold more potent than nifurtimox. acs.org Notably, this compound also showed very low cross-resistance with nifurtimox, suggesting that it may act via a different biochemical pathway within the parasite. acs.org

Another important class of furan-containing antiprotozoal agents is based on the structure of furamidine, a dicationic molecule known to bind to the minor groove of DNA. nih.gov Research into new analogues of furamidine, where the central furan ring and its phenyl substituents were replaced with other heterocycles, has yielded compounds with significant in vitro and in vivo activity. nih.gov These analogues have demonstrated potent action against various protozoa, and specific compounds were reported to cure 75% of infected animals in in vivo models, warranting further investigation. nih.gov

The exploration of furan-based structures extends to hybrid molecules. Furanchalcone-imidazole hybrids, for example, have been synthesized and tested against Leishmania (V.) panamensis and Trypanosoma cruzi. researchgate.net Some of these hybrids displayed higher anti-trypanosomal activity than the reference drug benznidazole. researchgate.net Similarly, 2,5-bis(4-guanylphenyl)furans were investigated in earlier work and showed notable antiprotozoal activity. acs.org

The tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, has been identified as a key synthetic intermediate for generating new organic structures with potential activity against Chagas disease, caused by Trypanosoma cruzi. This highlights the utility of the furan-acetamide backbone as a foundational element in medicinal chemistry for creating novel antiprotozoal candidates.

**Table 1: Trypanocidal Activity of Selected 5-Nitro-2-Furancarboxylamide Derivatives against *T. brucei***

| Compound | Structure | EC₅₀ (nM) acs.org |

|---|---|---|

| Nifurtimox | Reference Drug | 2600 |

| 12g | 5-Nitro-N-(thiophen-2-ylmethyl)furan-2-carboxamide | 17.3 |

| 22s | N-(4-(allyloxy)benzyl)-5-nitrofuran-2-carboxamide | 2.4 |

| 12i | (E)-3-(4-((((5-nitrofuran-2-yl)carbonyl)amino)methyl)phenyl)acrylic acid | 959.0 |

Structure-Activity Relationship (SAR) Derivation

The structure-activity relationship (SAR) for this compound derivatives reveals that specific structural modifications are crucial for potent antiprotozoal activity. The furan ring and the amide linkage serve as a critical pharmacophore, with substitutions on both the furan ring and the amide nitrogen playing a determinative role in biological efficacy.